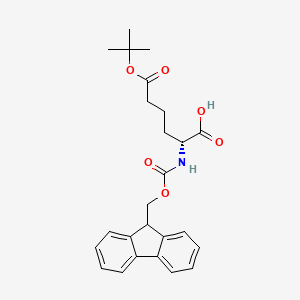

Fmoc-D-Aad(OtBu)-OH

Description

Fmoc-D-Aad(OtBu)-OH is a protected non-proteinogenic amino acid derivative used primarily in solid-phase peptide synthesis (SPPS). The compound features two protective groups:

- Fmoc (9-fluorenylmethyloxycarbonyl): Protects the α-amino group, allowing selective deprotection under mild basic conditions (e.g., piperidine) .

- OtBu (tert-butyl ester): Protects the carboxylic acid side chain of aminoadipic acid (Aad), a six-carbon dicarboxylic acid analog of glutamic acid. The D-configuration denotes its enantiomeric form, which is critical for designing chiral peptides with specific biological activities .

Properties

Molecular Formula |

C25H29NO6 |

|---|---|

Molecular Weight |

439.5 g/mol |

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid |

InChI |

InChI=1S/C25H29NO6/c1-25(2,3)32-22(27)14-8-13-21(23(28)29)26-24(30)31-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,28,29)/t21-/m1/s1 |

InChI Key |

FFLAQPKWVSSKJC-OAQYLSRUSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)CCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC(C)(C)OC(=O)CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Aad(OtBu)-OH typically involves the protection of the amino group with the Fmoc group and the side chain with the tert-butyl (OtBu) group. The process generally starts with the amino acid, which undergoes a series of reactions to introduce the protecting groups. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized conditions to ensure high yield and purity. The process may involve automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and products.

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Aad(OtBu)-OH can undergo various chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc and OtBu protecting groups under specific conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Substitution Reactions: Replacement of functional groups under certain conditions.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Coupling: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions include peptides and proteins with specific sequences and structures, which are used in various scientific and industrial applications.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-D-Aad(OtBu)-OH is used in the synthesis of complex peptides and proteins. It serves as a building block in solid-phase peptide synthesis (SPPS), allowing researchers to create peptides with high precision and efficiency.

Biology

In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme functions, and cellular signaling pathways. These peptides can also be used as probes to investigate biological processes at the molecular level.

Medicine

In medicine, peptides synthesized from this compound are used in drug development and therapeutic applications. These peptides can act as inhibitors, agonists, or antagonists of specific biological targets, offering potential treatments for various diseases.

Industry

In the industrial sector, this compound is used in the production of peptide-based materials and products. These include biomaterials, diagnostics, and biotechnological tools.

Mechanism of Action

The mechanism of action of Fmoc-D-Aad(OtBu)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The OtBu group protects the side chain, ensuring the integrity of the amino acid during the coupling reactions. Once the peptide synthesis is complete, the protecting groups are removed to yield the final peptide product.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₂₅H₂₉NO₆

- Molecular Weight : 439.51 g/mol

- Solubility : Soluble in DMSO (100 mg/mL, 243.04 mM) .

- Purity : >98% (HPLC), stored at -20°C for stability .

Aminoadipic acid’s extended side chain (compared to glutamic or aspartic acids) enhances steric flexibility, making it valuable for peptide backbone modifications and self-assembly applications .

Structural and Functional Comparisons

Key Observations :

- Self-Assembly : Fmoc-Glu(OtBu)-OH transitions from spheres to broomsticks under heat, while Fmoc-Asp(OtBu)-OH remains rod-like. This compound’s behavior is unreported but may form fibrils due to extended hydrophobicity .

- Chirality: D-amino acids like this compound resist enzymatic degradation, enhancing peptide stability in vivo .

Yield Comparison :

| Compound | Typical Yield | Key Reagents |

|---|---|---|

| This compound | ~50–70%* | HATU, DIPEA, DMF |

| Fmoc-Glu(OtBu)-OH | 82–94% | HBTU, HOBt, DIEA |

| Fmoc-Asp(OtBu)-OH | 85–91% | Boc anhydride, Fmoc-OSu |

*Estimated based on analogous syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.